

Oleandrin chemical structure and functional groups

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An In-depth Technical Guide to the Chemical Structure and Functional Groups of Oleandrin

Introduction

Oleandrin is a potent cardiac glycoside, a class of naturally occurring steroid-based compounds, isolated primarily from the oleander plant (Nerium oleander L.).[1][2] It is the principal toxin responsible for the plant's well-documented cardiotoxicity.[2] Structurally, it belongs to the cardenolide subgroup of cardiac glycosides.[1] While historically recognized for its toxicity, oleandrin has garnered significant interest from the scientific and drug development communities for its potential therapeutic applications, including extensive research into its anticancer properties.[1][3] This document provides a detailed technical overview of oleandrin's chemical structure, its key functional groups, physicochemical properties, and its mechanisms of action at a molecular level.

Chemical Structure and Functional Groups

Oleandrin (IUPAC Name: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate) is a complex organic molecule with the chemical formula C₃₂H₄₈O₉.[1][2] Its structure is composed of two main parts: a steroidal aglycone (oleandrigenin) and a sugar moiety.[1]

The core structure can be broken down into several key functional components:

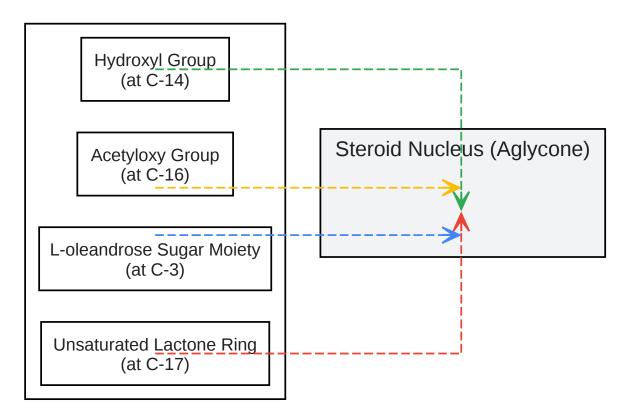
Foundational & Exploratory





- Steroid Nucleus: The foundation of the molecule is a cyclopentanoperhydrophenanthrene ring system, characteristic of all steroids. This tetracyclic structure is the aglycone portion of the glycoside.
- Unsaturated Lactone Ring: Attached at the C-17 position of the steroid nucleus is a fivemembered unsaturated butyrolactone ring. This feature is the defining characteristic of cardenolides and is essential for its biological activity.[2]
- Sugar Moiety (Glycoside): A highly specific dideoxy sugar, L-oleandrose (2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose), is attached to the steroid nucleus at the C-3 position via a glycosidic bond (an ether linkage).[1][2]
- Acetyloxy Group: An ester functional group, specifically an acetate (acetyloxy) group, is located at the C-16 position of the steroid frame.
- Hydroxyl and Methyl Groups: A tertiary hydroxyl (-OH) group is present at C-14, which is crucial for its cardiac activity. Additionally, two methyl groups are located at the C-10 and C-13 positions of the steroid nucleus.





Chemical Structure of Oleandrin

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Figure 1: Chemical structure of **oleandrin** with key functional groups highlighted.

Physicochemical and Biological Data

The key quantitative properties of **oleandrin** are summarized in the table below. This data is critical for understanding its behavior in biological systems and for developing analytical methodologies.



Property	Value	Reference(s)
Molecular Formula	C32H48O9	[1][2]
Molar Mass	576.72 g/mol	[2]
Appearance	Colorless, odorless, acicular crystals; White crystalline powder	[2]
Melting Point	250 °C (482 °F; 523 K)	[2]
Density	1.261 g/mL	[2]
Solubility	Insoluble in water; Soluble in methanol, ethanol, and chloroform.	
CAS Number	465-16-7	[1]
Biological Activity		
Na,K-ATPase Inhibition	IC ₅₀ = 0.62 μM	

Note: A comprehensive, experimentally verified list of 1H and 13C NMR chemical shifts for **oleandrin** is not readily available in the surveyed literature. Structural elucidation relies on a combination of 1D and 2D NMR techniques, but specific peak assignments are not consistently published.

Experimental Protocols

The isolation and analysis of **oleandrin** from plant material require multi-step procedures. Below are representative methodologies synthesized from published literature.

Isolation and Purification of Oleandrin from Nerium oleander

This protocol describes a general workflow for extracting and purifying **oleandrin** from dried oleander leaves.

Extraction:



- Dried and powdered leaves of Nerium oleander are subjected to solvent extraction.
 Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols.
- The plant material is macerated or refluxed with the solvent to extract the glycosides.
- The resulting mixture is filtered to remove solid plant debris, yielding a crude extract.
- Preliminary Purification:
 - The crude extract is concentrated under reduced pressure to remove the bulk of the extraction solvent.
 - The concentrated aqueous extract is then treated with a solution of lead acetate. This step
 precipitates tannins and other impurities, which are subsequently removed by filtration or
 centrifugation.
 - The excess lead in the filtrate is removed by adding sodium sulfate, which precipitates lead sulfate. The solution is filtered again.
- Solvent Partitioning & Solid-Phase Extraction (SPE):
 - The purified aqueous solution is partitioned with a water-immiscible organic solvent in which **oleandrin** is soluble, such as chloroform or methylene chloride. The **oleandrin** moves into the organic phase.
 - The organic extract is collected, dried, and concentrated.
 - For further purification, the residue is dissolved in a suitable solvent and passed through a solid-phase extraction (SPE) cartridge, such as one packed with Florisil. Impurities are retained on the column while the fraction containing **oleandrin** is eluted, collected, and concentrated.

Crystallization:

 The purified residue is recrystallized from a solvent system like methanol or methanolether mixtures to obtain pure, crystalline oleandrin.



Characterization and Quantification

The identity and purity of the isolated **oleandrin** are confirmed using modern analytical techniques.

- High-Performance Liquid Chromatography (HPLC):
 - System: A standard HPLC system equipped with a UV or fluorescence detector.
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate
 oleandrin from other related glycosides.
 - Detection: Oleandrin can be detected by its UV absorbance or, for higher sensitivity, derivatized and detected by fluorescence.
 - Quantification: The concentration is determined by comparing the peak area to that of a certified **oleandrin** reference standard.
- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):
 - Purpose: This technique is used for definitive identification and highly sensitive quantification, especially in complex biological matrices like plasma or tissue extracts.
 - Ionization: Electrospray ionization (ESI) is typically used to generate molecular ions.
 - Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For oleandrin, a common precursor-to-product ion transition monitored is m/z 577 → 373, which provides high specificity.
 - Application: This method is the standard for pharmacokinetic studies and forensic analysis.

Molecular Signaling Pathways

Oleandrin exerts its biological effects by modulating key cellular signaling pathways. Its primary mechanism is the inhibition of the Na⁺/K⁺-ATPase pump, but it also significantly



impacts inflammatory and cell survival pathways like NF-kB.

Inhibition of Na⁺/K⁺-ATPase

The most well-characterized action of **oleandrin** is its binding to and inhibition of the Na+/K+-ATPase, an essential enzyme present on the plasma membrane of most animal cells.

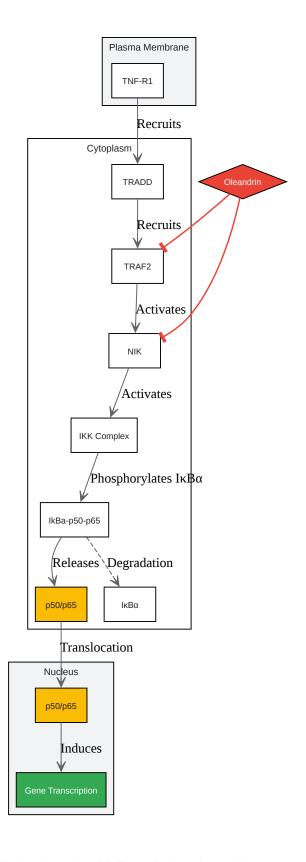
- Binding and Inhibition: **Oleandrin** binds to the α -subunit of the Na+/K+-ATPase pump. This binding event locks the enzyme in a conformation that prevents it from hydrolyzing ATP and transporting ions.
- Increased Intracellular Sodium: Inhibition of the pump leads to a cessation of Na⁺ export, causing the intracellular Na⁺ concentration to rise.
- Reversal of NCX Activity: The elevated intracellular Na⁺ alters the electrochemical gradient across the membrane, which in turn affects the function of the Na⁺/Ca²⁺ exchanger (NCX).
 The NCX begins to operate in reverse mode, transporting Na⁺ out of the cell and Ca²⁺ into the cell.
- Increased Intracellular Calcium: The resulting influx of Ca²⁺ leads to a significant increase in the cytosolic Ca²⁺ concentration. In cardiac muscle cells, this increased Ca²⁺ enhances the force of contraction (positive inotropic effect), which is the basis for the therapeutic use of cardiac glycosides in heart failure. In other cells, this calcium overload can trigger various downstream signaling events, including apoptosis.

Inhibition of the NF-kB Signaling Pathway

Oleandrin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. It primarily acts on the canonical pathway induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

The workflow below illustrates the key steps in TNF- α -induced NF- κ B activation and the specific points of inhibition by **oleandrin**.





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Figure 2: Inhibition of the TNF- α induced NF- κ B signaling pathway by **Oleandrin**.



As shown in Figure 2, TNF-α binding to its receptor (TNF-R1) initiates the recruitment of adaptor proteins like TRADD and TRAF2. This leads to the activation of NF-κB-inducing kinase (NIK), which in turn activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates IκBα, the inhibitory protein bound to the NF-κB (p50/p65) dimer. This phosphorylation marks IκBα for ubiquitination and degradation, releasing the p50/p65 dimer to translocate to the nucleus and activate the transcription of target genes. Research has shown that **oleandrin** interrupts this cascade by inhibiting the activation of TRAF2 and NIK, thereby preventing the downstream phosphorylation and degradation of IκBα. This action blocks NF-κB activation and may contribute to the anti-inflammatory and pro-apoptotic effects observed in cancer cells.

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